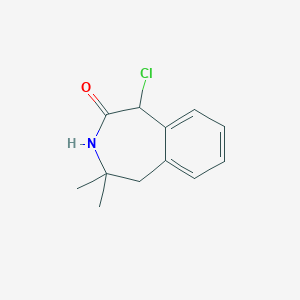
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with a unique structure that includes a benzazepine core
Vorbereitungsmethoden
The synthesis of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4,4-dimethylcyclohexanone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and chlorination reactions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other benzazepine derivatives, such as:
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4,4-Dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the chlorine atom, leading to different reactivity and properties.
1-Bromo-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Contains a bromine atom instead of chlorine, which may affect its chemical behavior.
Eigenschaften
CAS-Nummer |
184590-72-5 |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
5-chloro-2,2-dimethyl-3,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C12H14ClNO/c1-12(2)7-8-5-3-4-6-9(8)10(13)11(15)14-12/h3-6,10H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LLJJUDLVVCZCTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(C(=O)N1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
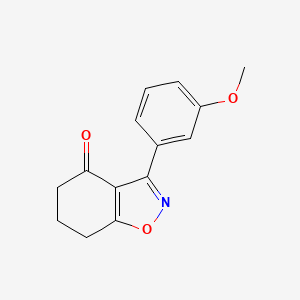
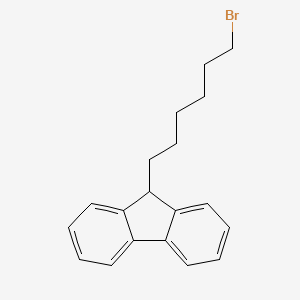

![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
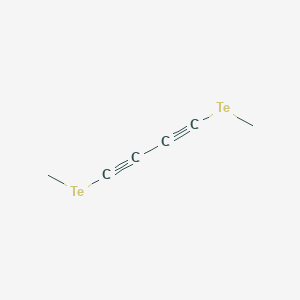

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
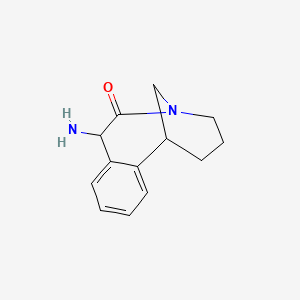

![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)

